1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is a compound that belongs to the class of thiazole derivatives, which are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound has the chemical formula C₉H₈BrN₃OS and is identified by the CAS number 1219911-97-3.
Source: This compound can be synthesized through various methods, often involving the reaction of 4-bromobenzo[d]thiazole with ethyl isocyanate .
Classification: 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is classified under thiazole derivatives and urea compounds, which are known for their significant roles in medicinal chemistry.
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea typically involves the following steps:
This method has been optimized over time to improve yields and reduce reaction times, with some studies indicating yields exceeding 90% under specific conditions .
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea can undergo several chemical reactions:
These reactions expand the potential applications of the compound in synthetic organic chemistry.
The mechanism of action for 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea primarily involves its interaction with biological targets:
Physical Properties:
Chemical Properties:
Relevant analytical techniques for characterizing this compound include:
These methods confirm the structure and purity of synthesized compounds.
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea has several scientific uses:
The core structure of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea integrates a benzothiazole scaffold substituted at the 4-position with bromine and at the 2-position with a 3-ethylurea moiety. Crystallographic studies reveal that the benzothiazole and 4-bromophenyl rings adopt a near-planar conformation, with a dihedral angle of 10.45° between their mean planes. This arrangement facilitates intramolecular N–H⋯O hydrogen bonding (distance: 1.90 Å), forming an S(6) ring motif that enhances structural rigidity . The ethylurea linker adopts a trans conformation relative to the thiazole’s sulfur atom, optimizing spatial orientation for target engagement .
Key pharmacophoric elements include:
Table 1: Key Bond Lengths and Angles in the Crystal Structure
Bond/Interaction | Value (Å/°) | Role in Pharmacophore |
---|---|---|
S1–C1 (thiazole) | 1.745 | Ring conjugation |
S2=C8 (thiocarbonyl) | 1.663 | H-bond acceptor |
O1=C9 (carbonyl) | 1.220 | H-bond acceptor |
N2–H2⋯O1 | 1.90 | Intramolecular H-bond |
Dihedral angle (aryl rings) | 10.45° | Planarity enhancement |
Computational analyses indicate a clogP of 3.2 for this compound, striking a balance between membrane permeability and aqueous solubility—a significant improvement over legacy anti-tubercular agents like bedaquiline (clogP 7.25) or SQ-109 (clogP 6.82) [1] [2]. This property mitigates risks of off-target toxicity (e.g., QTc prolongation) associated with high lipophilicity, as confirmed by in silico cardiotoxicity screening (QPlogHERG > −5) [2].
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea exemplifies a strategic hybridization approach, merging pharmacophores from multiple bioactive classes:
Table 2: Biological Activities of Hybrid Analogs
Structural Hybrid | Target Activity | Potency (MIC90 or IC50) |
---|---|---|
Quinoline-urea-benzothiazole [1] | Mycobacterium tuberculosis H37Rv | 0.968 µM (compound 6u) |
Benzothiazole-ethylurea [3] | Hsp90 C-terminal domain (breast cancer) | 2.8 µM (compound 5g) |
Unsubstituted benzothiazole urea [2] | Reference anti-TB activity | >62.5 µM |
This scaffold’s versatility enables dual-targeting capabilities. In tuberculosis, hybrids incorporating quinoline (e.g., compound 6u) exhibit sub-micromolar activity (MIC90 0.968 µM) by simultaneously inhibiting MmpL3-mediated cell wall synthesis and ATP synthase [1] [2]. In oncology, the benzothiazole-ethylurea core binds Hsp90’s CTD, inducing client protein degradation (e.g., Akt, HIF-1α) without triggering heat-shock response—a limitation of N-terminal inhibitors [3].
Structure-activity relationship (SAR) studies emphasize:
Prodrug derivatization via Boc protection (e.g., 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid) further enhances bioavailability by masking polar groups, enabling intracellular activation by esterases [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: